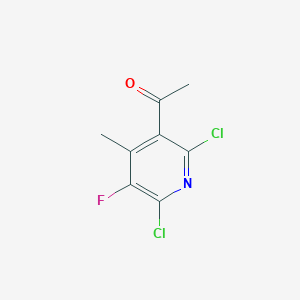
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6Cl2FNO.
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves several steps. One common method includes the reaction of 2,6-dichloro-4-methylpyridine with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2,6-Dichloro-5-fluoropyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.
4-Methyl-2,6-dichloropyridine:
2,6-Dichloro-4-methylpyridine: Another related compound with different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6Cl2FNO |
|---|---|
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
1-(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c1-3-5(4(2)13)7(9)12-8(10)6(3)11/h1-2H3 |
Clé InChI |
KFTRRFFLPDRASC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


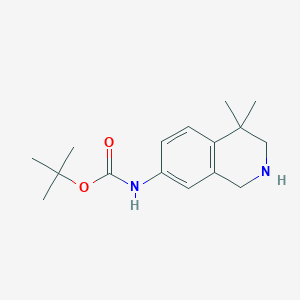
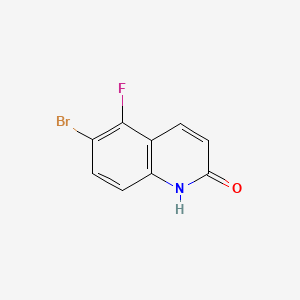
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
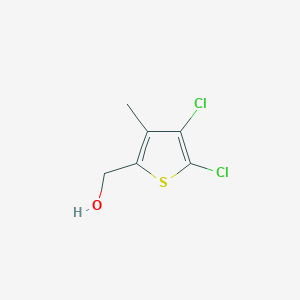
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
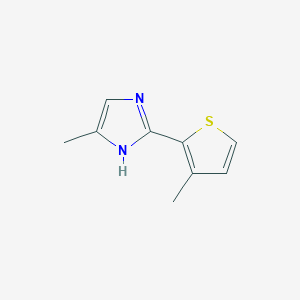
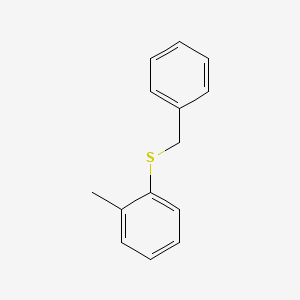
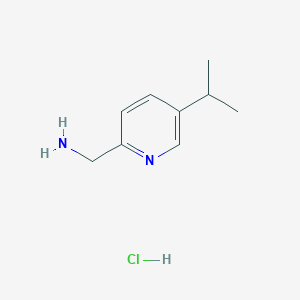
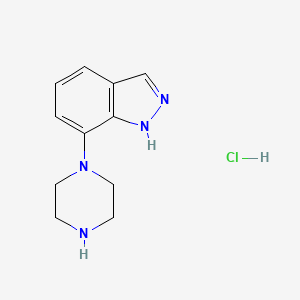
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
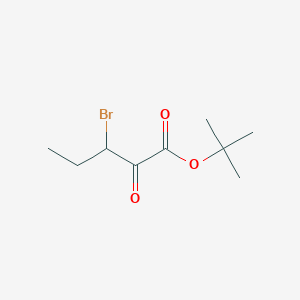
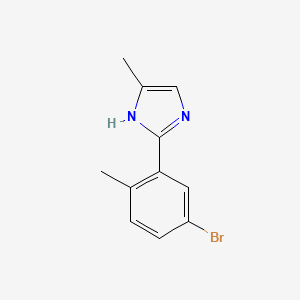
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
